molecular formula C28H29N3O5S B11052986 Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(E)-1-(4-morpholinophenyl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(E)-1-(4-morpholinophenyl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11052986
M. Wt: 519.6 g/mol
InChI Key: ULUSQUNCWUULBS-HAVVHWLPSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(E)-1-(4-morpholinophenyl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolopyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(E)-1-(4-morpholinophenyl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl and Methyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Morpholinophenylmethylidene Moiety: This step involves a condensation reaction between the thiazolopyrimidine core and a morpholinophenyl aldehyde under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and morpholinophenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, the compound is studied for its potential as a bioactive molecule. Its thiazolopyrimidine core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these effects.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(E)-1-(4-morpholinophenyl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(E)-1-(4-piperidinophenyl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
  • Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(E)-1-(4-pyrrolidinophenyl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(E)-1-(4-morpholinophenyl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate lies in its morpholinophenyl group, which may impart different biological activities compared to similar compounds with piperidinophenyl or pyrrolidinophenyl groups. This difference can affect the compound’s binding affinity and specificity for various biological targets, potentially leading to unique therapeutic effects.

Properties

Molecular Formula

C28H29N3O5S

Molecular Weight

519.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[(4-morpholin-4-ylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H29N3O5S/c1-4-36-27(33)24-18(2)29-28-31(25(24)20-7-11-22(34-3)12-8-20)26(32)23(37-28)17-19-5-9-21(10-6-19)30-13-15-35-16-14-30/h5-12,17,25H,4,13-16H2,1-3H3/b23-17+

InChI Key

ULUSQUNCWUULBS-HAVVHWLPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=C(C=C4)N5CCOCC5)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(C=C4)N5CCOCC5)S2)C

Origin of Product

United States

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